molecular formula C16H17ClNO6P B1140769 p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate CAS No. 594854-55-4

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate

Cat. No.: B1140769
CAS No.: 594854-55-4
M. Wt: 385.73 g/mol
InChI Key: RHSICLBXTJYWMY-UHFFFAOYSA-N
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Description

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is a complex organic compound with the molecular formula C16H17ClNO6P. This compound is known for its unique structure, which includes a benzene ring substituted with a phosphonate group and a 5-chloro-2-methoxybenzoyl moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate typically involves multiple steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. The final step involves the reaction of this intermediate with a phosphonate reagent under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are required.

Properties

CAS No.

594854-55-4

Molecular Formula

C16H17ClNO6P

Molecular Weight

385.73 g/mol

IUPAC Name

[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C16H17ClNO6P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24-25(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22)

InChI Key

RHSICLBXTJYWMY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-]

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OP(=O)(O)O

Synonyms

5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide; 

Origin of Product

United States

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